molecular formula C18H22N4O2 B2811254 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 2034233-50-4

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B2811254
CAS No.: 2034233-50-4
M. Wt: 326.4
InChI Key: ZOHLVVUHBKNRRP-UHFFFAOYSA-N
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Description

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a complex organic compound that features a combination of cyclopropylpyridazinyl, piperazinyl, and dimethylfuran groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the cyclopropylpyridazine derivative, which is then reacted with piperazine under controlled conditions to form the intermediate product. This intermediate is subsequently reacted with 2,5-dimethylfuran-3-ylmethanone under specific conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating various diseases, depending on its interaction with biological targets .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-12-11-15(13(2)24-12)18(23)22-9-7-21(8-10-22)17-6-5-16(19-20-17)14-3-4-14/h5-6,11,14H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHLVVUHBKNRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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